2-oxa-6-azabicyclo[3.2.1]octane hydrochloride
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Overview
Description
2-oxa-6-azabicyclo[3.2.1]octane hydrochloride is a nitrogen-containing heterocyclic compound. This compound is characterized by a bicyclic structure that includes a six-membered nitrogen heterocycle fused to a cyclopentane ring. The unique structure of this compound makes it a compound of interest in various fields, including drug discovery and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxa-6-azabicyclo[3.2.1]octane hydrochloride typically involves intramolecular cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods allow for better control over reaction parameters and can lead to higher yields and purities compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-oxa-6-azabicyclo[3.2.1]octane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, with common reagents including alkyl halides and acyl chlorides.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
2-oxa-6-azabicyclo[3.2.1]octane hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-oxa-6-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved often include modulation of neurotransmitter systems and inhibition of specific enzymatic reactions .
Comparison with Similar Compounds
2-oxa-6-azabicyclo[3.2.1]octane hydrochloride can be compared with other similar compounds, such as:
2-azabicyclo[3.2.1]octane: This compound lacks the oxygen atom present in this compound, leading to different chemical properties and reactivity.
8-azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in the position of the nitrogen atom, resulting in distinct biological activities.
The uniqueness of this compound lies in its specific structural features, which confer unique chemical and biological properties .
Properties
CAS No. |
2648947-59-3 |
---|---|
Molecular Formula |
C6H12ClNO |
Molecular Weight |
149.62 g/mol |
IUPAC Name |
2-oxa-6-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-8-6-3-5(1)7-4-6;/h5-7H,1-4H2;1H |
InChI Key |
NUJWHVNUTAXDAS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2CC1NC2.Cl |
Purity |
95 |
Origin of Product |
United States |
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